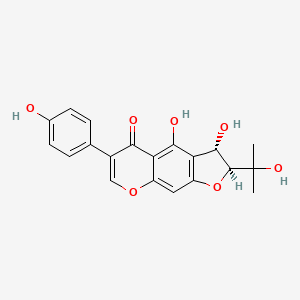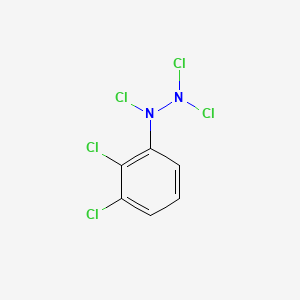
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine is a chemical compound with the molecular formula C6H3Cl5N2 and a molecular weight of 280.366 g/mol It is known for its unique structure, which includes multiple chlorine atoms attached to a phenyl ring and a hydrazine group
Méthodes De Préparation
The synthesis of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine typically involves the reaction of 2,3-dichlorophenylhydrazine with trichloroacetaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated anilines.
Applications De Recherche Scientifique
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine involves its interaction with cellular components, leading to various biological effects. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to cell death or inhibition of cell growth. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological activity.
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine can be compared with other chlorinated hydrazines and phenylhydrazines:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is a chlorofluorocarbon with different applications, primarily as a solvent and refrigerant.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT has a different structure and mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific chlorinated structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
30332-27-5 |
|---|---|
Formule moléculaire |
C6H3Cl5N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-(2,3-dichlorophenyl)hydrazine |
InChI |
InChI=1S/C6H3Cl5N2/c7-4-2-1-3-5(6(4)8)12(9)13(10)11/h1-3H |
Clé InChI |
NVHCTNQRQRIWLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N(N(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


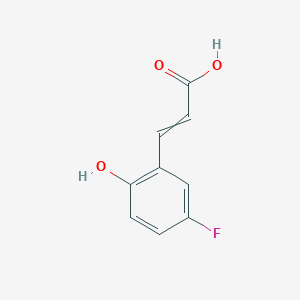
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
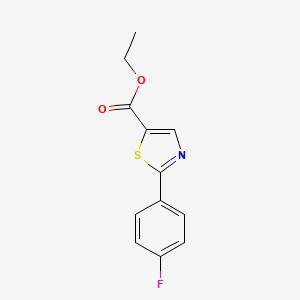
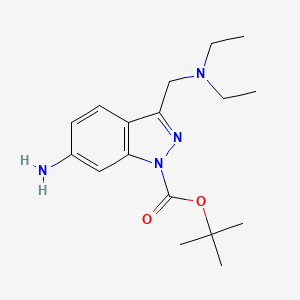
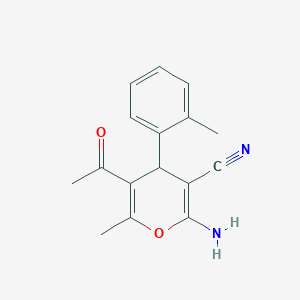
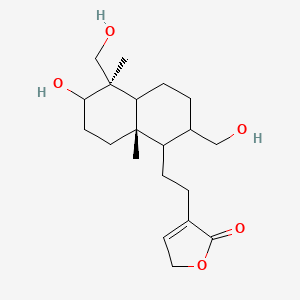
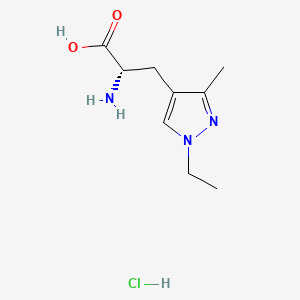
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)
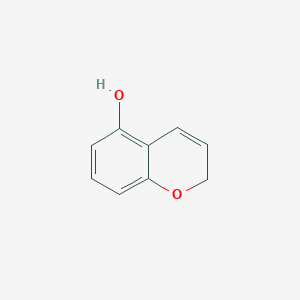
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
